(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is a complex organic compound with a unique structure that includes a benzotriazinyl group and a pyridinylmethyl group
Preparation Methods
The synthesis of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-methylbutanoic acid with 4-oxo-3,4-dihydro-1,2,3-benzotriazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with pyridin-3-ylmethanamine to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazinyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinylmethyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzotriazinyl derivatives and pyridinylmethyl-substituted amides. Compared to these compounds, 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Some similar compounds include:
- 4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL derivatives
- PYRIDIN-3-YL substituted amides .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H19N5O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C18H19N5O2/c1-12(2)16(17(24)20-11-13-6-5-9-19-10-13)23-18(25)14-7-3-4-8-15(14)21-22-23/h3-10,12,16H,11H2,1-2H3,(H,20,24)/t16-/m0/s1 |
InChI Key |
YCHYZCHHTKAUEH-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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